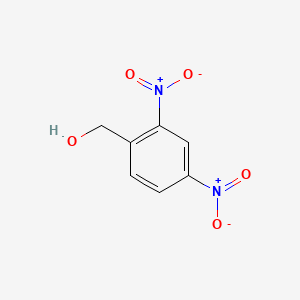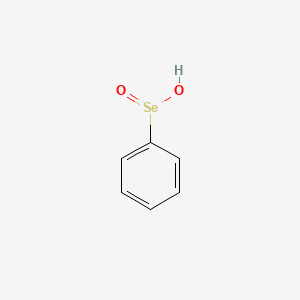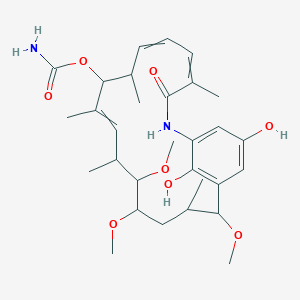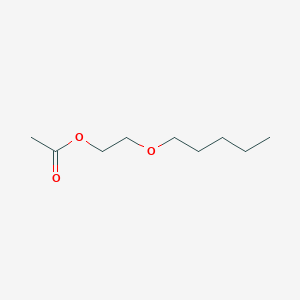
2-(Pentyloxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pentyloxy)ethyl acetate is an acetate ester that is ethyl acetate substituted by a pentyloxy group at position 2. It has a role as a metabolite. It is an acetate ester and an ether.
Applications De Recherche Scientifique
Odor and Fragrance Applications
- 2-(Pentyloxy)ethyl acetate is studied for its odor characteristics. Research indicates that the structural modification of acetate esters, like the addition of a methyl group at the 1-position of the alcohol, can have varying effects on their odor threshold. For instance, in compounds like ethyl acetate, propyl acetate, butyl acetate, and heptyl acetate, this modification results in a decreased odor threshold. However, for pentyl acetate, hexyl acetate, and octyl acetate, the opposite effect is observed (Takeoka, Buttery, & Ling, 1996).
- A toxicological and dermatological review of 2-(p-tolyloxy)ethyl acetate, a fragrance ingredient, has been conducted. This compound belongs to the fragrance structural group of aryl alkyl alcohol simple acid esters (AAASAE), prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. The review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (McGinty, Letizia, & Api, 2012).
Industrial and Chemical Applications
- 2-(Pentyloxy)ethyl acetate and related compounds are used in various industrial and commercial applications, including as solvents. For example, 2-Ethoxy ethyl acetate (2-EEA) is broadly used in industries, and its exposure has been linked to hematological toxicity. Studies have explored the haematological effects of 2-EEA exposure in workers, revealing that high exposure can lead to anaemic conditions, especially in female workers (Loh et al., 2003).
- The compound is also relevant in the context of sustainable production methods. For instance, microbial conversion of biomass-derived sugars into ethyl acetate, a short-chain ester widely used in food, beverage, and solvent areas, presents a sustainable alternative to current production methods that rely on natural gas and crude oil. This involves bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases or metabolic engineering in yeasts (Zhang et al., 2020).
- In a similar vein, the discovery of a new enzyme (Eat1) from the yeast Wickerhamomyces anomalus has been a significant step towards biobased ethyl acetate production. This enzyme showed promising results when expressed in Saccharomyces cerevisiae and Escherichia coli, offering a crucial step in the development of sustainable ethyl acetate production methods (Kruis et al., 2017).
Propriétés
Nom du produit |
2-(Pentyloxy)ethyl acetate |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-pentoxyethyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-11-7-8-12-9(2)10/h3-8H2,1-2H3 |
Clé InChI |
INRKVKPTZMIOTG-UHFFFAOYSA-N |
SMILES |
CCCCCOCCOC(=O)C |
SMILES canonique |
CCCCCOCCOC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



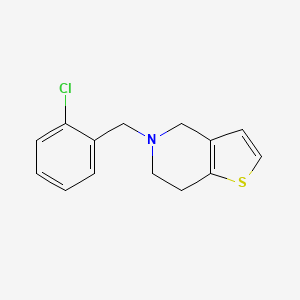
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
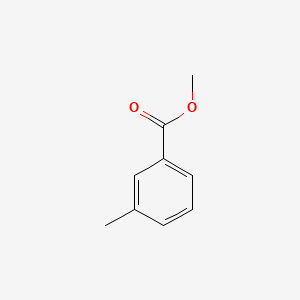
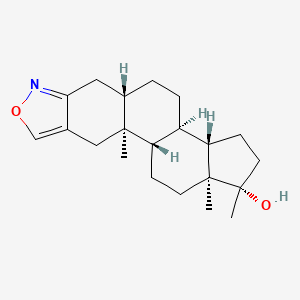
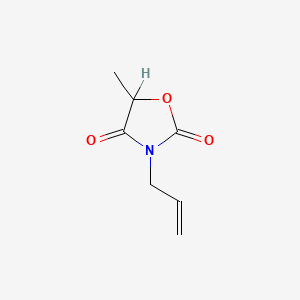
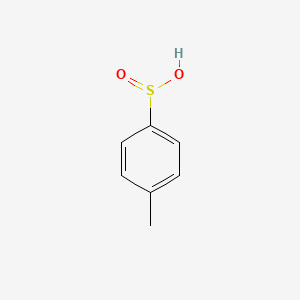
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)

![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
